Methyl b-D-Ribofuranoside
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12O5 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
2-(hydroxymethyl)-5-methoxyoxolane-3,4-diol |
InChI |
InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(2-7)11-6/h3-9H,2H2,1H3 |
InChI Key |
NALRCAPFICWVAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(C(C(O1)CO)O)O |
Origin of Product |
United States |
Contextual Relevance Within Glycoscience and Nucleic Acid Chemistry
Methyl β-D-ribofuranoside is a pivotal molecule for researchers studying the structure, function, and synthesis of carbohydrates and nucleic acids. medchemexpress.comtargetmol.comtargetmol.com Glycoscience, the study of sugars, benefits from this compound as it represents one of the fundamental furanose ring structures, a five-membered ring that is a core component of many biologically active molecules. nih.gov
Its most significant role, however, lies in its relationship to nucleic acid chemistry. guidechem.com The D-ribose sugar is the backbone of ribonucleic acid (RNA). Methyl β-D-ribofuranoside mimics the ribose unit found in RNA but replaces the complex phosphodiester linkage and nucleobase with a simple methyl group. nih.govguidechem.com This simplification is crucial for researchers as it allows for the study of the furanose ring's intrinsic properties—such as its conformation and the reactivity of its hydroxyl groups—without the complicating factors of the larger RNA structure. researchgate.netcapes.gov.br By studying this model, scientists can gain foundational insights into the conformational dynamics of the RNA backbone, which are essential for its biological functions, including protein synthesis and gene regulation. nih.govresearchgate.net
Role As a Model Compound in Carbohydrate Research
The utility of Methyl β-D-ribofuranoside as a model compound is a recurring theme in carbohydrate research. Its structure is simple enough for detailed analysis yet retains the key features of the biologically active furanose form of ribose. nih.govrsc.org This makes it an ideal subject for a variety of spectroscopic and theoretical studies aimed at understanding the fundamental principles of carbohydrate structure and conformation. nih.govresearchgate.net
Researchers employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to probe its three-dimensional structure in solution and solid states. nih.govacs.org These studies have revealed that the five-membered furanose ring is not planar but exists in a dynamic equilibrium of puckered conformations, often described as "twist" and "envelope" forms. rsc.orgnih.gov For instance, gas-phase studies have shown that Methyl β-D-ribofuranoside preferentially adopts a twisted (³T₂) ring conformation. rsc.org Understanding the factors that govern this conformational equilibrium, such as the anomeric effect and interactions between substituent groups, is critical for predicting the behavior of more complex carbohydrates. nih.gov
Table 1: Physicochemical Properties of Methyl β-D-Ribofuranoside
| Property | Value |
|---|---|
| Chemical Formula | C₆H₁₂O₅ guidechem.comcymitquimica.comchemimpex.com |
| Molar Mass | 164.16 g/mol chemimpex.comnih.govfishersci.at |
| Appearance | White to off-white crystalline solid guidechem.comcymitquimica.comchemimpex.com |
| CAS Number | 7473-45-2 guidechem.comchemimpex.com |
| Solubility | Soluble in water guidechem.comcymitquimica.comfishersci.fi |
| Optical Rotation | [α]D²⁰ = -50 ± 2º (c=1 in Water) chemimpex.com |
Foundational Importance in Biochemical and Synthetic Investigations
Stereoselective Synthesis of Methyl β-D-Ribofuranoside and its Anomers
The precise control of stereochemistry at the anomeric carbon (C-1) is a central challenge in carbohydrate chemistry. The synthesis of Methyl β-D-Ribofuranoside, as opposed to its α-anomer, requires specific strategies to favor the formation of the β-glycosidic bond.
Catalytic Glycosylation Approaches from D-Ribofuranose and Alcohols
Direct catalytic glycosylation of D-ribofuranose with alcohols presents an efficient pathway to Methyl β-D-Ribofuranoside, avoiding the multi-step preparation of activated glycosyl donors. Research has focused on developing catalysts that promote high β-selectivity under mild conditions.
One effective method employs a combination of silver salts (like silver perchlorate (B79767), AgClO₄) and either Lawesson's reagent or diphenyltin (B89523) sulfide (B99878) (Ph₂Sn=S) as a catalytic system. oup.com In the synthesis of cyclohexyl 2,3,5-tri-O-benzyl-D-ribofuranoside from the corresponding C-1 free sugar and cyclohexanol (B46403), this system achieves high yields and excellent β-selectivity. oup.com For instance, using 10 mol% of Lawesson's reagent with AgClO₄ resulted in a 91% yield with a 95:5 ratio favoring the β-anomer. oup.com The reaction is typically performed at room temperature in solvents like benzene (B151609) or toluene, with molecular sieves added to remove water and improve yield. oup.com
Another approach utilizes catalytic amounts of trityl salts, such as trityl tetrakis(pentafluorophenyl)borate, to activate the 1-hydroxy group of 2,3,5-tri-O-benzyl-D-ribofuranose for reaction with alcohols. oup.com This method also affords high yields and strong β-stereoselectivity. oup.com For example, the reaction with cyclohexanol at 0 °C in nitroethane yielded the β-ribofuranoside in 91% yield. oup.com Interestingly, the addition of lithium perchlorate to this system can reverse the selectivity, favoring the α-anomer. oup.com
Palladium catalysis offers another modern alternative for stereoselective glycosylation. Using a palladium catalyst, D-ribofuranose donors can react with high efficiency and excellent β-diastereoselectivity with a range of alcohol substrates. chinesechemsoc.org Furthermore, an improved Helferich method, which uses boron trifluoride etherate combined with a base like triethylamine (B128534) (TEA) or 4-dimethylaminopyridine (B28879) (DMAP), has been shown to produce protected β-D-ribofuranosides in high yields (77-94%) from peracetylated D-ribofuranose and 4-methylumbelliferone. mdpi.com
| Catalytic System | Glycosyl Donor | Alcohol/Nucleophile | Yield | α/β Ratio | Reference |
|---|---|---|---|---|---|
| AgClO₄ / Lawesson's reagent | 2,3,5-tri-O-benzyl-D-ribofuranose | Cyclohexanol | 91% | 5/95 | oup.com |
| AgClO₄ / Ph₂Sn=S | 2,3,5-tri-O-benzyl-D-ribofuranose | Cyclohexanol | 91% | 5/95 | oup.com |
| Trityl tetrakis(pentafluorophenyl)borate | 2,3,5-tri-O-benzyl-D-ribofuranose | Cyclohexanol | 91% | High β-selectivity | oup.com |
| BF₃·OEt₂ / TEA | β-D-Ribofuranose tetraacetate | 4-Methylumbelliferone | 94% | Mainly β | mdpi.com |
Regioselective Synthesis of Deoxy-ribofuranoside Analogues
The synthesis of deoxy-ribofuranosides, which are fundamental components of DNA and various antiviral drugs, often starts from readily available ribofuranosides. The key is the regioselective reduction of a specific hydroxyl group. A common strategy involves the formation of an anhydro (epoxide) intermediate, followed by regioselective reductive opening.
For example, methyl 3-deoxy-α/β-D-ribofuranoside can be synthesized from D-xylose via a methyl 2,3-anhydro-α/β-D-ribofuranoside intermediate. niscpr.res.in The stereochemistry at the anomeric center dictates the regioselectivity of the reductive opening with sodium bis(2-methoxyethoxy)aluminium hydride (Red-Al). The β-anomer of the anhydrosugar precursor preferentially yields the 3-deoxy-ribofuranoside, while the α-anomer gives the 2-deoxy product. niscpr.res.in Similarly, stereoselective reduction of methyl 2,3-anhydro-l-furanosides with L-Selectride has been used to prepare various 2(3)-deoxy-l-pentofuranosides, including the 2-deoxy-l-ribofuranoside analogue. nih.gov Another approach involves the reaction of methyl 2,3-anhydro-alpha-D-ribofuranoside with allylmagnesium chloride, which selectively attacks the C-2 position to yield a methyl 2-C-allyl-2-deoxy-alpha-D-arabinofuranoside. nih.gov
Enantioselective and Diastereoselective Synthesis Paradigms
In the context of Methyl β-D-Ribofuranoside, "enantioselective synthesis" is inherently addressed by starting with the naturally occurring D-ribose, which fixes the chirality of the sugar ring. The primary stereochemical challenge is therefore diastereoselective, focusing on controlling the configuration at the anomeric C-1 center to favor the β-diastereomer over the α-diastereomer.
The catalytic methods discussed previously are prime examples of diastereoselective paradigms. oup.comoup.comchinesechemsoc.org The choice of catalyst, solvent, and protecting groups on the ribose ring all play crucial roles in directing the incoming alcohol to attack the oxocarbenium ion intermediate from the β-face. For instance, palladium-catalyzed glycosylation of D-ribofuranose donors exhibits excellent β-diastereoselectivity for most substrates. chinesechemsoc.org However, this selectivity can be diminished when reacting with sterically hindered secondary alcohols. chinesechemsoc.org The high β-selectivity observed with combined silver salt/Lawesson's reagent systems is another clear demonstration of a successful diastereoselective synthesis paradigm. oup.com
Synthesis of Labeled Methyl β-D-Ribofuranosides for Mechanistic Studies
Isotopically labeled compounds are indispensable tools for elucidating reaction mechanisms, metabolic pathways, and molecular conformations. The synthesis of Methyl β-D-Ribofuranoside enriched with stable isotopes like ¹³C or ²H (deuterium) provides probes for detailed NMR spectroscopic studies.
Isotopic Labeling Approaches (e.g., Carbon-13 Enrichment)
Researchers have successfully synthesized Methyl β-D-ribofuranoside with single-site ¹³C-enrichment at each of the five carbon atoms of the ribose ring as well as the methyl group. capes.gov.bracs.org These specifically labeled molecules allow for the precise measurement of one-bond, two-bond, and three-bond ¹³C-¹H and ¹³C-¹³C spin-coupling constants through 1D and 2D NMR spectroscopy. capes.gov.bracs.org These coupling constants are highly sensitive to the local geometry and conformation of the furanose ring and the N-glycosidic bond, providing critical data for structural and dynamic analyses in solution. capes.gov.bracs.orgresearchgate.net
In addition to carbon labeling, deuterium (B1214612) labeling has also been achieved. For instance, a C5-deuterated adenosine (B11128) monophosphate was synthesized starting from D-ribose. mdpi.com The key steps involved protecting the 2,3-hydroxyls, oxidizing the C5-alcohol, and then reducing the resulting ester with a deuterium source like sodium borodeuteride (NaBD₄). mdpi.com This produced a C5-dideuterated ribose, which was then converted to the corresponding C1-O-methyl ribofuranoside. mdpi.com Such labeled compounds are vital for mass spectrometry-based metabolomics to trace the transport and metabolism of molecules like NAD. mdpi.com
Preparation of Functionalized Methyl β-D-Ribofuranoside Derivatives
Methyl β-D-Ribofuranoside serves as a versatile starting material for the synthesis of a wide array of more complex molecules. By selectively protecting and activating its hydroxyl groups, chemists can introduce various functional groups to create valuable intermediates and final products.
A common initial step is the protection of the hydroxyl groups. For example, all three hydroxyls can be protected as benzyl (B1604629) ethers to form Methyl 2,3,5-Tri-O-benzyl-β-D-ribofuranoside, a common intermediate in glycosylation chemistry. acs.org Alternatively, the 2- and 3-hydroxyls can be selectively protected as an isopropylidene acetal (B89532), yielding Methyl 2,3-O-isopropylidene-β-D-ribofuranoside. tandfonline.commedchemexpress.com This derivative is a key precursor for many synthetic routes. For instance, the remaining primary 5-hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution. mdpi.com This has been used to prepare N-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)ammonium salts through quaternization reactions with various amines. mdpi.com
This same intermediate, Methyl 2,3-O-isopropylidene-β-D-ribofuranoside, was also used as a starting point for the synthesis of new 1,2,3-triazole glycoconjugates via click chemistry, showcasing its utility in creating complex molecular architectures. tandfonline.com Furthermore, Methyl β-D-ribofuranoside itself is a precursor in the multi-step synthesis of important nucleoside analogues like Clofarabine, a drug used in chemotherapy. openaccesspub.org
| Starting Material | Reagents/Conditions | Functionalized Product | Application/Significance | Reference |
|---|---|---|---|---|
| Methyl β-D-ribofuranoside | Acetone (B3395972), SnCl₂·2H₂O, H₂SO₄ | Methyl 2,3-O-isopropylidene-β-D-ribofuranoside | Key intermediate for further functionalization | mdpi.com |
| Methyl 2,3-O-isopropylidene-β-D-ribofuranoside | TsCl, Pyridine | Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside | Precursor for nucleophilic substitution at C5 | mdpi.com |
| Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside | 4-(N,N-dimethylamino)pyridine | Quaternary ammonium (B1175870) salt | Synthesis of charged sugar derivatives | mdpi.com |
| Methyl 2,3-O-isopropylidene-β-D-ribofuranoside | Click Chemistry reagents | 1,2,3-Triazole glycoconjugates | Synthesis of complex bioactive molecules | tandfonline.com |
| Methyl β-D-ribofuranoside | Multistep synthesis | Clofarabine | Active pharmaceutical ingredient | openaccesspub.org |
Protective Group Strategies (e.g., Isopropylidene, Benzyl, Acetyl)
In the intricate field of carbohydrate chemistry, the use of protecting groups is essential to selectively mask and unmask hydroxyl groups, thereby directing the course of a reaction to a specific site. rsc.orgorganic-chemistry.orgwiley-vch.de The choice of a protecting group is critical and depends on its stability under various reaction conditions and the ease of its subsequent removal. organic-chemistry.org
Isopropylidene Group: The 2,3-O-isopropylidene group is a commonly employed protecting group for the cis-diol system in methyl β-D-ribofuranoside. cymitquimica.comnih.gov This acetal is typically formed by reacting methyl β-D-ribofuranoside with acetone in the presence of a catalyst like stannous chloride (SnCl₂) and an acid. mdpi.comresearchgate.net The resulting Methyl 2,3-O-isopropylidene-β-D-ribofuranoside is a key intermediate for further modifications at the 5-hydroxyl position. cymitquimica.commedchemexpress.comtcichemicals.com
Benzyl Group: Benzyl ethers are valued for their stability across a wide range of acidic and basic conditions, making them suitable as "permanent" protecting groups during a multi-step synthesis. rsc.orgwiley-vch.de They are typically introduced using benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a base. commonorganicchemistry.com The selective protection of the 5-hydroxyl group of methyl 2,3-O-isopropylidene-β-D-ribofuranoside with a benzyl group yields Methyl 2,3-O-isopropylidene-5-O-benzyl-β-D-ribofuranoside , a crucial precursor for various medicinal compounds. While direct regioselective benzylation of polyols is not common, it can be achieved under specific conditions. nsf.gov Deprotection is most commonly achieved through catalytic hydrogenolysis. commonorganicchemistry.com
Acetyl Group: Acetyl groups are ester protecting groups frequently used in carbohydrate synthesis due to the high efficiency of acylation reactions. rsc.org They can be introduced using reagents like acetic anhydride (B1165640) or acetyl chloride. rsc.org The enzymatic deprotection of acetylated ribofuranosides, such as methyl 2,3,5-tri-O-acetyl-β-D-ribofuranoside , has been studied, showing different selectivity depending on the anomer. researchgate.net For instance, lipase-catalyzed alcoholysis of the α-anomer can regioselectively yield methyl 2,3-di-O-acetyl-α-D-ribofuranoside. researchgate.net
| Protective Group | Reagents for Introduction | Common Intermediate | Key Features |
|---|---|---|---|
| Isopropylidene | Acetone, SnCl₂, H₂SO₄ | Methyl 2,3-O-isopropylidene-β-D-ribofuranoside | Protects cis-diols; stable under basic conditions. |
| Benzyl | Benzyl bromide (BnBr), Base | Methyl 2,3-O-isopropylidene-5-O-benzyl-β-D-ribofuranoside | Stable to acid and base; removed by hydrogenolysis. rsc.orgwiley-vch.decommonorganicchemistry.com |
| Acetyl | Acetic anhydride, Pyridine | Methyl 2,3,5-tri-O-acetyl-β-D-ribofuranoside | Easily introduced; can be selectively removed enzymatically. rsc.orgresearchgate.net |
Formation of Methylated and Alkylated Derivatives
The hydroxyl groups of methyl β-D-ribofuranoside can be alkylated to form ether derivatives. The synthesis of methylated derivatives can be achieved through various methods. For example, the synthesis of methyl-D-ribofuranoside has been accomplished by oxidation with sodium metaperiodate followed by methylation. madridge.org The site of alkylation can be determined using NMR spectroscopy, analyzing chemical shifts and coupling constants. researchgate.net The formation of other alkylated derivatives , such as allyl ethers, has also been explored in carbohydrate chemistry. capes.gov.br
Quaternization Reactions of Ribofuranoside Sulfonates
The primary hydroxyl group at the 5-position of methyl 2,3-O-isopropylidene-β-D-ribofuranoside can be converted into a good leaving group, such as a sulfonate ester (e.g., tosylate, mesylate, or triflate). mdpi.comnih.gov These ribofuranoside sulfonates can then undergo quaternization reactions with various aliphatic and heterocyclic amines. mdpi.comnih.govcolab.ws This reaction leads to the formation of N-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)ammonium salts. mdpi.comnih.gov The efficiency of these reactions can be influenced by the nature of the nucleophile and the sulfonate leaving group. mdpi.comnih.gov
| Amine | Sulfonate Precursor | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Pyridine | Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside | N-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)pyridinium tosylate | Data not specified | mdpi.com |
| Triethylamine | Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside | N-((methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl)triethylammonium tosylate | Data not specified | mdpi.com |
Synthetic Utility as an Intermediate for Complex Biomolecules
Methyl β-D-ribofuranoside's value extends to its role as a key intermediate in the synthesis of more complex and biologically active molecules. chemimpex.comrsc.orgresearchgate.netnih.gov
Precursor in Nucleoside Analog Synthesis
Due to its structural similarity to the ribose component of natural nucleosides, methyl β-D-ribofuranoside is an essential building block for the synthesis of nucleoside analogs . chemimpex.comresearchgate.net These synthetic analogs are often designed to act as antiviral or anticancer agents by interfering with cellular processes. chemimpex.comresearchgate.net For instance, methyl β-D-ribofuranoside has been used in the synthesis of clofarabine, a purine (B94841) nucleoside analog. openaccesspub.org The synthesis of various nucleoside analogs often involves the glycosylation of a heterocyclic base with a suitably protected and activated ribofuranose derivative derived from methyl β-D-ribofuranoside. mdpi.com
Building Block for Oligonucleotide Synthesis
Methyl β-D-ribofuranoside and its derivatives are also utilized in the synthesis of oligonucleotides . chemimpex.comnih.gov Modified oligonucleotides, which incorporate synthetic analogs of natural nucleotides, are of great interest for therapeutic and diagnostic applications. biosyn.com The 2'-hydroxyl group of the ribose sugar is a common site for modification to enhance properties such as stability against nuclease degradation. biosyn.com Derivatives of methyl β-D-ribofuranoside can be used to introduce these modifications into the sugar backbone of synthetic oligonucleotides. biosyn.com
Intermediate for 2'-C-Branched Ribonucleoside Synthesis
Methyl β-D-ribofuranoside serves as a valuable precursor for the synthesis of 2'-C-branched ribonucleosides, a class of compounds with significant therapeutic potential, particularly as antiviral and anticancer agents. researchgate.netmadridge.org The strategic introduction of a branch at the C-2' position of the ribose moiety can profoundly influence the biological activity of the resulting nucleoside analogues.
A key synthetic strategy involves the conversion of methyl β-D-ribofuranoside into a 2'-exomethylene derivative, which then acts as a Michael acceptor for the introduction of various substituents. nih.gov This multi-step process begins with the protection of the 3'- and 5'-hydroxyl groups. For instance, treatment of methyl β-D-ribofuranoside with 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (B32465) (TIPDSCl) yields the 3',5'-O-tetraisopropyldisiloxane acetal. nih.govresearchgate.net The remaining free 2'-hydroxyl group is then oxidized, often using a reagent like 2-iodoxybenzoic acid (IBX), to produce the corresponding 2'-ulose (ketone). nih.gov Subsequent Wittig olefination of this ketone transforms it into the crucial 2'-exomethylene derivative. nih.gov
This exomethylene intermediate is then primed for a radical-mediated hydrothiolation reaction. nih.gov The addition of a thiol, such as n-butyl mercaptan, across the exocyclic double bond introduces the C-branched chain. Interestingly, the stereoselectivity of this addition can differ from that observed in analogous nucleoside systems, with the reaction on the methyl ribofuranoside derivative yielding the 2-C-butylsulfanylmethyl-ribofuranoside as the major product. nih.gov This highlights how the aglycone (the methyl group in this case) can influence the stereochemical outcome of reactions on the sugar ring.
Table 1: Synthetic Pathway for a 2'-C-Branched Derivative from Methyl β-D-ribofuranoside This table is interactive. Users can sort and filter the data.
| Step | Reagent(s) | Intermediate Formed | Purpose | Reference |
|---|---|---|---|---|
| 1 | 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl) | 3',5'-O-tetraisopropyldisiloxane acetal of methyl β-D-ribofuranoside | Protection of the 3' and 5' hydroxyl groups. | nih.gov |
| 2 | 2-Iodoxybenzoic acid (IBX) or similar oxidant | 2'-ulose derivative | Oxidation of the free 2'-hydroxyl group to a ketone. | nih.gov |
| 3 | Wittig Reagent (e.g., Ph3P=CH2) | 2'-exomethylene derivative | Conversion of the 2'-ketone to an exocyclic double bond. | nih.gov |
Scaffold for Riboside-Containing Arsenic Compounds
Methyl β-D-ribofuranoside is a fundamental building block in the synthesis of arsenosugars, which are arsenic-containing ribosides found naturally in marine organisms. researchgate.netresearchgate.net The synthesis of these compounds is crucial for toxicological studies and for providing analytical standards to detect and quantify these substances in environmental and food samples. The furanose structure of methyl β-D-ribofuranoside provides the necessary carbohydrate scaffold onto which the arsenic-containing moiety is built.
A common synthetic route begins with the protection of the 2- and 3-hydroxyl groups of methyl β-D-ribofuranoside, typically as an isopropylidene acetal, to form methyl 2,3-O-isopropylidene-β-D-ribofuranoside. medchemexpress.commedchemexpress.com This protected intermediate is central to the subsequent introduction of the arsenic group at the C5 position. medchemexpress.commedchemexpress.com The 5-hydroxyl group is first converted into a good leaving group, such as a tosylate or a bromide. This allows for nucleophilic substitution by an arsenic species, for example, by reacting with dimethylarsine to attach a dimethylarsinyl group at the C5 position. researchgate.net
This methodology has been used to prepare a variety of arsenic-containing ribosides. researchgate.net For example, dimethyl(1-O-methyl-5-deoxy-2,3-O-isopropylidene-β-D-ribofuranos-5-yl)arsine can be synthesized and then further modified. Reaction with sulfur can convert the dimethylarsine group into a dimethylarsine sulfide group [(CH₃)₂As=S]. researchgate.net Subsequent removal of the isopropylidene protecting groups, typically with aqueous trifluoroacetic acid, yields the final unprotected arsenosugar. researchgate.net This synthetic flexibility allows for the creation of various arsenicals, including those with different aglycones at the C1 position and different arsenic functionalities at the C5 position. researchgate.net
Table 2: Examples of Synthesized Riboside-Containing Arsenic Compounds This table is interactive. Users can sort and filter the data.
| Starting Material Derivative | C5 Substituent | Final Product (after deprotection) | Reference |
|---|---|---|---|
| Methyl 2,3-O-isopropylidene-β-D-ribofuranoside | (CH₃)₂As | Methyl 5-deoxy-5-dimethylarsinoyl-β-D-ribofuranoside | researchgate.netmedchemexpress.com |
| Methyl 2,3-O-isopropylidene-β-D-ribofuranoside | (CH₃)₂As=S | Methyl 5-deoxy-5-dimethylthioarsinoyl-β-D-ribofuranoside | researchgate.netmedchemexpress.com |
| (2'S)-1-O-(2′,3′ -isopropylidenedioxypropyl)-2,3-O-isopropylidene-β-D-ribofuranoside | (CH₃)₂As | (2'S)-1-O-(2′,3′-dihydroxypropyl)-5-deoxy-5-dimethylarsinoyl-β-D-ribofuranoside | researchgate.net |
Contributions to Asymmetric Synthesis
The inherent chirality and stereochemically defined structure of carbohydrates make them excellent scaffolds for the development of chiral ligands and initiators for asymmetric catalysis. magtech.com.cnresearchgate.netresearchgate.net Methyl β-D-ribofuranoside, with its distinct arrangement of hydroxyl groups, has been effectively utilized as a chiral precursor in this field.
One notable application is its derivatization into specialized initiators for asymmetric polymerization. osti.gov For example, methyl β-D-ribofuranoside can be transformed into an AB₂-type initiator, which possesses one type of initiation site (A) and two of another type (B). A typical synthesis involves a series of protection and functionalization steps. The primary alcohol at C5 is first protected, for example, with a trityl group. The secondary hydroxyls at C2 and C3 are then functionalized with initiating groups for a specific polymerization method, such as by reaction with α-bromoisobutyryl bromide to install atom transfer radical polymerization (ATRP) initiators. Finally, deprotection of the C5 hydroxyl reveals a primary alcohol that can serve as an initiator for a different type of polymerization, like the ring-opening polymerization (ROP) of lactide. osti.gov
Table 3: Derivatization of Methyl β-D-ribofuranoside for Asymmetric Polymerization This table is interactive. Users can sort and filter the data.
| Step | Reagent(s) | Position(s) Modified | Group Introduced | Purpose | Reference |
|---|---|---|---|---|---|
| 1 | Trityl chloride | C5-OH | Trityl ether | Protection of the primary alcohol. | osti.gov |
| 2 | α-bromoisobutyryl bromide | C2-OH, C3-OH | α-bromoisobutyrate ester | Installation of ATRP initiator sites (B sites). | osti.gov |
Spectroscopic Characterization Techniques
Spectroscopic methods are powerful tools for investigating the structural and dynamic properties of methyl β-D-ribofuranoside. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecule's atomic connectivity, stereochemistry, and vibrational motions.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the solution-state conformation of methyl β-D-ribofuranoside. acs.org By analyzing various NMR parameters, researchers can gain insights into the puckering of the furanose ring and the orientation of its substituents. acs.orgpsu.edu
Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide a wealth of information about the chemical environment of each atom in methyl β-D-ribofuranoside. The chemical shifts (δ) of the protons and carbons are highly sensitive to their local electronic and steric surroundings.
In a study of methyl 2,3-O-isopropylidene-β-D-ribofuranoside, a derivative of methyl β-D-ribofuranoside, the ¹H NMR spectrum in deuterochloroform (CDCl₃) showed distinct signals for each proton. rsc.orgnih.gov For instance, the anomeric proton (H1) appeared as a singlet at 4.97 ppm, while the other ring protons (H2, H3, H4) and the exocyclic protons (H5, H5') exhibited more complex splitting patterns. rsc.orgnih.gov The methoxy (B1213986) group protons appeared as a sharp singlet at 3.43 ppm. rsc.orgnih.gov
The ¹³C NMR spectrum of the same compound revealed the chemical shifts for each carbon atom. rsc.orgnih.gov The anomeric carbon (C1) resonated at 110.22 ppm, while the other ring carbons (C2, C3, C4) and the exocyclic carbon (C5) appeared at distinct positions in the spectrum. rsc.orgnih.gov The carbon of the methoxy group was observed at 55.70 ppm. rsc.orgnih.gov
¹H NMR Data for Methyl 2,3-O-isopropylidene-β-D-ribofuranoside in CDCl₃ rsc.orgnih.gov
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| H1 | 4.97 | s |
| H2 | 4.58 | d |
| H3 | 4.83 | d |
| H4 | 4.42 | t |
| H5 | 3.71 | dt |
| H5' | 3.61 | ddd |
| OCH₃ | 3.43 | s |
¹³C NMR Data for Methyl 2,3-O-isopropylidene-β-D-ribofuranoside in CDCl₃ rsc.orgnih.gov
| Carbon | Chemical Shift (δ, ppm) |
| C1 | 110.22 |
| C2 | 86.04 |
| C3 | 81.70 |
| C4 | 88.59 |
| C5 | 64.22 |
| OCH₃ | 55.70 |
These chemical shift values are crucial for confirming the basic structure of the molecule and serve as a foundation for more detailed conformational analysis.
The spin-spin coupling constants (J-couplings) between adjacent protons (³JHH) are invaluable for determining the dihedral angles between them, which in turn define the stereochemical relationships and the conformation of the furanose ring. torvergata.it The Karplus equation provides a theoretical basis for correlating the magnitude of the coupling constant to the dihedral angle. nih.gov
In methyl β-D-ribofuranoside and its derivatives, a complete set of ¹³C-¹H and ¹³C-¹³C spin-coupling constants has been determined using 1D and 2D NMR spectroscopy. acs.orgcapes.gov.br These studies, often aided by the synthesis of ¹³C-enriched compounds, provide a detailed picture of the molecular geometry. acs.orgcapes.gov.br For example, the signs of two-bond ¹³C-¹H couplings (²JCH) can be determined from 2D TOCSY experiments, offering further conformational constraints. acs.orgcapes.gov.br
The analysis of these coupling constants allows for the interpretation of the molecule's structure in conformational terms. acs.orgcapes.gov.br For instance, the observation of a zero coupling constant between vicinal protons suggests a torsion angle in the range of 80-100°. nih.gov In the case of methyl 2,3-O-isopropylidene-β-D-ribofuranoside, the J₂,₃ coupling constant was found to be 5.86 Hz or 6.22 Hz, which is consistent with the geometry of the furanose ring. nih.gov
The five-membered furanose ring of methyl β-D-ribofuranoside is not planar but exists in a dynamic equilibrium of puckered conformations. acs.orgresearchgate.net This puckering is described by a pseudorotational model, characterized by a phase angle of pseudorotation (P) and a puckering amplitude (τm). scispace.com The two main puckering modes are the North (N-type) and South (S-type) conformations, which correspond to C3'-endo and C2'-endo puckers, respectively. researchgate.netresearchgate.net
NMR studies, particularly the analysis of ³JHH coupling constants, are used to determine the preferred conformation of the furanose ring in solution. psu.edu For methyl β-D-ribofuranoside, consistent force field calculations indicate that the sugar ring favors N-type conformations. psu.edu This finding is in agreement with conformational preferences deduced from ¹³C NMR measurements. psu.edu The dynamic nature of the ring means that the observed NMR spectrum is a time-average of all the contributing pseudorotamers. torvergata.it
The delicate balance between enthalpy and entropy governs these conformational motions, making certain puckers thermodynamically more favorable. acs.org Factors influencing the conformational preferences of the furanose ring include the unfavorable ecliptic orientation of the 2-OH and 3-OH groups and the endo-anomeric effect. researchgate.net
Vibrational spectroscopy techniques, such as Infrared (IR) spectroscopy, provide insights into the molecular dynamics of methyl β-D-ribofuranoside by probing the vibrational modes of its chemical bonds. acs.orgnih.govacs.org
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to the stretching and bending vibrations of different functional groups.
A comprehensive analysis of the vibrational spectra of methyl-β-D-ribofuranoside has been conducted using a combination of IR spectroscopy, Raman spectroscopy, and inelastic neutron scattering, complemented by density functional theory (DFT) calculations. acs.orgnih.govacs.org The IR spectroscopy measurements are typically performed at room temperature using a Fourier Transform IR (FTIR) interferometer. acs.org
The IR spectrum of methyl-β-D-ribofuranoside can be divided into distinct regions:
High-energy region (>2800 cm⁻¹): This region is dominated by the C-H and O-H stretching modes. The presence of hydrogen bonding can be inferred from shifts in the O-H stretching frequencies. acs.org
Mid-energy region (400–900 cm⁻¹ and 1400–1600 cm⁻¹): The out-of-plane bending motions of the furanose ring are observed between 400 and 900 cm⁻¹. acs.org The C-H bending vibrations of the methyl and methylene (B1212753) groups appear in the 1400–1600 cm⁻¹ range. acs.org
Low-energy region (<400 cm⁻¹): This region is characterized by lattice vibrations and the rotation of functional groups. acs.org
Vibrational Spectroscopy for Molecular Dynamics
Raman Spectroscopy (Ambient and Low-Temperature Applications)
Raman spectroscopy has been employed to investigate the vibrational dynamics of methyl β-D-ribofuranoside in the solid state. acs.orgnih.gov Experiments have been conducted at both ambient and cryogenic temperatures to understand the influence of thermal energy on the molecule's structure and intermolecular interactions. acs.orgnih.gov
For these studies, two primary experimental setups were utilized: a commercial Bruker Senterra confocal Raman microscope for ambient temperature measurements and a custom-built Renishaw inVia Raman spectrometer for low-temperature analysis. acs.orgnih.gov The low-temperature setup is capable of reaching temperatures between 4 and 350 K, allowing for conditions that match those of inelastic neutron scattering (INS) experiments. acs.orgnih.gov Raman spectra were recorded using 532 nm and 785 nm wavelength lasers at a power of 5.0 mW, with a resolution of 1 to 5 cm⁻¹. acs.orgnih.gov
The analysis of the Raman spectra reveals distinct vibrational regions:
Low-energy region (<400 cm⁻¹): This region is dominated by lattice vibrations and the rotation of functional groups. acs.orgresearchgate.netresearchgate.net
Mid-energy region (400–900 cm⁻¹): This area is primarily characterized by the out-of-plane bending motions of the furanose ring. acs.orgresearchgate.netresearchgate.net
High-energy region (>2800 cm⁻¹): This region contains the C–H and O–H stretching modes. The O–H stretching vibrations provide strong evidence for hydrogen bonding interactions within the crystal structure. acs.orgresearchgate.netresearchgate.net
Inelastic Neutron Scattering (INS) for All Vibrational Modes
Inelastic Neutron Scattering (INS) is a powerful technique for probing the complete vibrational spectrum of molecules, as it is not governed by optical selection rules, meaning all vibrational transitions are potentially observable. acs.orgnih.gov This method is particularly sensitive to the motions of hydrogen atoms due to their large neutron scattering cross-section. acs.org
INS experiments on methyl β-D-ribofuranoside were performed using the TOSCA spectrometer at the ISIS Pulsed Neutron & Muon Source. nih.govtum.de This technique provided a comprehensive vibrational spectrum up to approximately 4000 cm⁻¹ (500 meV). acs.org The data from these experiments, complemented by density functional theory (DFT) calculations, have enabled a thorough assignment of the vibrational modes. acs.orgnih.govresearchgate.net The combination of INS with Raman and infrared spectroscopy offers a multifaceted view of the molecule's dynamics. acs.orgnih.govresearchgate.net
Rotational Spectroscopy for Gas-Phase Structure
To understand the intrinsic conformational preferences of methyl β-D-ribofuranoside, free from crystal packing and solvent effects, gas-phase studies using rotational spectroscopy have been conducted. rsc.org
Fourier-Transform Microwave (FT-MW) Spectroscopy
Fourier-Transform Microwave (FT-MW) spectroscopy, combined with laser ablation to vaporize the solid sample, has been used to investigate the rotational spectrum of methyl β-D-ribofuranoside in a supersonic jet. rsc.orgrsc.org This high-resolution technique allows for the precise determination of rotational constants, which are directly related to the molecule's moments of inertia and, therefore, its three-dimensional structure. rsc.orgnih.gov The experiments were conducted in the 6-18 GHz range, with frequency measurements accurate to better than 3 kHz. rsc.org
Assignment of Rotational Transitions
The analysis of the FT-MW spectrum revealed the presence of two distinct conformers of methyl β-D-ribofuranoside in the gas phase. rsc.orgrsc.org Both conformers were found to adopt a twisted (³T₂) ring conformation. rsc.orgrsc.org The assignment of the observed rotational transitions to specific conformers was supported by ab initio theoretical calculations. rsc.org The rotational constants and predicted internal rotation barriers for the conformers were calculated to aid in the assignment. rsc.org The transitions for each conformer were fitted to a semirigid rotor Hamiltonian to obtain precise rotational and centrifugal distortion constants. nih.gov
Table 1: Experimental Rotational Constants for the Two Observed Conformers of Methyl β-D-ribofuranoside
| Conformer | A / MHz | B / MHz | C / MHz |
|---|---|---|---|
| 1 | 1295.2 | 1101.1 | 718.9 |
| 2 | 1439.0 | 1102.0 | 728.4 |
Data sourced from theoretical calculations and experimental fitting. rsc.org
Crystallographic Studies
X-ray Diffraction Analysis of Solid-State Structures
The crystal structure of methyl β-D-ribofuranoside is orthorhombic, with the space group P2₁2₁2₁. acs.orgnih.gov The unit cell contains eight molecules (Z = 8). acs.orgnih.gov A key finding from the crystallographic analysis is the presence of two distinct molecular structures, designated as (I) and (II), within the asymmetric unit cell. acs.orgnih.gov These two structures primarily differ in the orientation of the hydroxyl groups on the furanose ring. acs.orgacs.org
Table 2: Crystallographic Data for Methyl β-D-ribofuranoside
| Parameter | Value |
|---|---|
| Formula | C₆H₁₂O₅ |
| Formula Weight | 164.16 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 4.8595 |
| b (Å) | 24.162 |
| c (Å) | 12.876 |
| α, β, γ (°) | 90 |
| Volume (ų) | 1511.84 |
| Z | 8 |
Data obtained from X-ray diffraction analysis. acs.orgnih.gov
The molecules in the crystal are arranged in a way that facilitates intermolecular hydrogen bonding, a critical factor in stabilizing the crystal lattice. cancer.goviucr.org
Identification of Distinct Molecular Structures in Unit Cells
Crystallographic studies of methyl β-D-ribofuranoside reveal an orthorhombic crystal system belonging to the P2₁2₁2₁ space group. nih.govacs.org The unit cell contains eight molecules (Z = 8). nih.govacs.org A key finding from X-ray diffraction data is the presence of two distinct molecular structures, designated as (I) and (II), within the crystallographic unit cell. nih.govacs.org
These two conformers are primarily distinguished by the orientation of the hydroxyl group attached to the C3 carbon of the furanose ring. acs.org This difference is quantifiable through the torsion angle τ (H, O3, C3, H). In structure (I), this angle is approximately -17.50°, while in structure (II), the O3-H group is oriented in nearly the opposite direction, with a torsion angle of about 179.66°. acs.org The molecules of each distinct structure are arranged in a linear fashion along the z-axis, with alternating opposite orientations. nih.govacs.org Along the y-axis, the rows are composed of alternating molecules of structure (I) and structure (II). acs.org
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 4.8595 |
| b (Å) | 24.162 |
| c (Å) | 12.876 |
| α, β, γ (°) | 90 |
| Volume (ų) | 1511.84 |
| Molecules per Unit Cell (Z) | 8 |
Hydrogen Bonding Interactions within Crystal Lattices
Hydrogen bonding plays a crucial role in stabilizing the crystal structure of methyl β-D-ribofuranoside. The arrangement of the two distinct molecular structures, (I) and (II), facilitates the formation of intermolecular hydrogen bonds. acs.org Vibrational spectroscopy provides strong evidence for at least one significant hydrogen-bonding interaction between the two structures. nih.govacs.org
Computational Chemistry Approaches
Computational chemistry provides powerful tools to complement experimental data, offering deeper insights into the vibrational properties, geometries, and conformational dynamics of methyl β-D-ribofuranoside.
Density Functional Theory (DFT) for Vibrational Assignments and Geometries
Density Functional Theory (DFT) has been extensively used to analyze the vibrational spectra and optimize the molecular geometry of methyl β-D-ribofuranoside. nih.govnih.govresearchgate.net These calculations are essential for assigning the complex vibrational modes observed in experimental spectra, such as those from infrared (IR) and Raman spectroscopy. nih.gov By comparing theoretical and experimental spectra, a more definitive assignment of vibrational features to specific molecular motions can be achieved. nih.gov
Gas-phase simulations, often performed using software like Gaussian, model an isolated molecule of methyl β-D-ribofuranoside. nih.govrsc.org These calculations are valuable for understanding the intrinsic properties of the molecule without the influence of crystal packing forces. nih.govrsc.org
When comparing different functionals, single-molecule optimizations using the B3LYP hybrid functional have shown to produce O-H and C-H bond lengths that are generally in closer agreement with experimental values than solid-state simulations with the same functional. nih.gov However, gas-phase simulations can show significant deviations in torsion angles compared to experimental data derived from crystallography. nih.gov For instance, torsion angles involving the O5-H bond in the Gaussian-optimized structure can differ by almost 50° from the experimental values. nih.gov The simulated vibrational spectra from gas-phase calculations exhibit a simpler pattern, with some peaks being absent when compared to experimental and solid-state simulated spectra, which is expected as lattice vibrations are not accounted for. nih.gov
| Parameter | Experimental (Å or °) | Gaussian (B3LYP) (Å or °) | Gaussian (PBEPBE) (Å or °) |
|---|---|---|---|
| O-H Bond Lengths | Varies | Closer to experimental | Larger deviation |
| C-H Bond Lengths | Varies | Closer to experimental | Overestimated |
| Torsion Angles (e.g., O5-H) | Reference | Significant deviations (~50°) | Significant deviations |
Solid-state DFT simulations, using programs such as CRYSTAL and CASTEP, account for the periodic nature of the crystal lattice and are crucial for accurately modeling the vibrational spectra of the solid material. nih.gov These methods take the crystallographic unit cell as input and optimize the atomic positions while keeping the cell parameters constant. nih.gov
Solid-state simulations provide a more accurate representation of the experimental vibrational spectra, particularly in the low-energy region (<400 cm⁻¹), which is dominated by lattice vibrations. nih.gov The CRYSTAL simulations, for example, capture the intensity patterns of the experimental spectra with good agreement. nih.gov These simulations confirm that the low-frequency modes are due to collective atomic motions within the crystal lattice. nih.gov The fundamental difference between CRYSTAL and CASTEP lies in the basis sets they employ—Gaussian-type orbitals for CRYSTAL and plane-wave basis sets for CASTEP. nih.gov Utilizing both provides a more robust and comprehensive analysis. nih.gov
Molecular Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecules, providing insights into their conformational landscapes and flexibility. nih.govmdpi.comelifesciences.orgwindows.net For methyl β-D-ribofuranoside, MD simulations can model the dynamic equilibrium between different ring puckering conformations, such as the North (N) and South (S) conformers, in solution. nih.gov
Studies combining NMR spectroscopy with MD simulations have shown that methyl β-D-ribofuranoside in an aqueous solution exists in a two-state conformational equilibrium between N and S ring forms. nih.gov These models indicate that the N-type conformers are predominantly favored, accounting for approximately 80% of the population. nih.gov The librational motion around the mean pseudorotation phase angles for the preferred conformers is also found to be more restricted for the β-ribo ring compared to other similar molecules, suggesting greater rigidity. nih.gov This rigidity may be attributed to stereoelectronic effects or noncovalent interactions like hydrogen bonding that preferentially stabilize the North-type conformations in solution. nih.gov
Biochemical and Enzymatic Transformations
Participation in Nucleic Acid Metabolism Pathways
Methyl β-D-ribofuranoside and its derivatives serve as important tools in the study of nucleic acid metabolism. Due to its structural similarity to the ribose sugar found in RNA, it can act as a building block or a probe to investigate various enzymatic pathways. cymitquimica.comguidechem.comchemimpex.com
Methyl β-D-ribofuranoside is recognized as a fundamental component for the synthesis of nucleosides and nucleotides, which are the essential units of RNA. guidechem.comchemimpex.com Its structure, a derivative of the ribose sugar that forms the backbone of RNA, makes it a valuable precursor in biochemical research for studying RNA's structure and function. guidechem.commadridge.org Modifications to the ribofuranose sugar, the core of methyl β-D-ribofuranoside, are a common strategy for manipulating the activity and stability of nucleic acids. researchgate.net Such alterations can influence the local conformation of the sugar, which in turn affects the broader structure and plasticity of RNA, ultimately impacting how it is recognized and processed by enzymes. researchgate.net
The investigation of nucleotide alterations often employs synthetic analogs to understand the structure-function relationships in nucleic acids. Methyl β-D-ribofuranoside serves as a key synthon for creating these modified nucleosides. chemimpex.comnih.gov These analogs, which incorporate changes to the ribose moiety, are pivotal in antiviral and anticancer research. chemimpex.commadridge.org For example, derivatives like 2'-C-branched ribonucleosides are constructed from precursors such as methyl 3,5-di-O-benzyl-α-D-ribofuranoside. nih.gov By introducing modifications to the sugar ring, researchers can study how changes in conformation, like the C2'-endo versus C3'-endo puckering, affect nucleic acid stability and interaction with metabolic enzymes. researchgate.net
Role in RNA Metabolism and Regulation
Substrate Specificity in Enzymatic Reactions
Methyl β-D-ribofuranoside is utilized as a substrate to probe the specificity and catalytic mechanism of various enzymes involved in carbohydrate and nucleotide metabolism. guidechem.comchemimpex.com
Methyl β-D-ribofuranoside has been instrumental in characterizing glycosyltransferases, enzymes that catalyze the formation of glycosidic bonds. In studies on the human pathogen Campylobacter jejuni, it was used as an acceptor substrate to identify the function of specific enzymes involved in the biosynthesis of its capsular polysaccharide. nih.govacs.orgnih.gov The N-terminal domain of the enzyme Cj1432 was shown to catalyze the transfer of D-glucuronic acid (GlcA) from the donor substrate UDP-GlcA to methyl β-D-ribofuranoside. nih.govacs.org
| Enzyme | Source Organism | Donor Substrate | Acceptor Substrate | Reaction Product | Reference |
|---|---|---|---|---|---|
| Cj1432 (N-terminal domain) | Campylobacter jejuni | UDP-D-glucuronic acid (UDP-GlcA) | Methyl β-D-ribofuranoside | Disaccharide (GlcA linked to Methyl β-D-ribofuranoside) | nih.govacs.org |
This reaction demonstrated that the enzyme specifically transfers the sugar moiety to the C2 hydroxyl group of the ribofuranoside acceptor, a key step in the polymerization of the bacterial capsule. acs.org
The compound's phosphorylated derivatives are used to study the activity of phosphodiesterases, enzymes that cleave phosphodiester bonds. A phosphohydrolase purified from Enterobacter aerogenes was investigated using methyl β-D-ribofuranoside cyclic 3',5'-phosphate as a substrate. researchgate.net The enzyme-catalyzed hydrolysis of this cyclic phosphate (B84403) exclusively yielded the 5'-monophosphate product. researchgate.net This high degree of specificity contrasts with the hydrolysis of adenosine (B11128) 3',5'-monophosphate (cAMP) by the same enzyme, which produces a mixture of 3'-AMP and 5'-AMP. researchgate.net
| Enzyme | Source Organism | Substrate | Hydrolysis Product(s) | Reference |
|---|---|---|---|---|
| Phosphohydrolase | Enterobacter aerogenes | Methyl β-D-ribofuranoside cyclic 3',5'-phosphate | Methyl β-D-ribofuranoside 5'-phosphate (exclusive) | researchgate.net |
| Adenosine 3',5'-monophosphate (cAMP) | 3'-AMP and 5'-AMP (4:1 ratio) | researchgate.net |
Methyl β-D-ribofuranoside and its analogs are valuable for studying a range of nucleotide metabolizing enzymes. guidechem.com It can serve as a direct substrate, as seen with the phosphohydrolase from Enterobacter aerogenes, which functions as both a phosphomonoesterase and a phosphodiesterase. researchgate.net Furthermore, derivatives of the compound can act as inhibitors for specific enzymes involved in nucleotide metabolism, providing insights for potential therapeutic applications. smolecule.com The structural similarity of methyl β-D-ribofuranoside to natural ribonucleosides allows it to interact with the active sites of these enzymes, making it a useful tool for characterizing their function and specificity. chemimpex.com
Phosphodiesterase Activity and Enzyme Kinetics
Insights into Cellular Mechanisms Involving Nucleic Acids
Alterations in the sugar's conformation, known as sugar pucker, directly impact the local and global structure of nucleic acids. researchgate.net These structural changes are paramount for recognition by proteins, binding of ligands, and the catalytic activity of RNA enzymes (ribozymes). researchgate.net Theoretical and spectroscopic studies, including nuclear magnetic resonance (NMR), on methyl β-D-ribofuranoside have been instrumental in dissecting the subtle energy differences between various puckered states. researchgate.netpsu.edu
Energy calculations have predicted stable conformations for methyl β-D-ribofuranoside that help explain the flexibility of the ribose moiety in larger nucleic acids. psu.edu This flexibility is not random; the sugar tends to exist in a dynamic equilibrium between two major conformational states, termed North (N) and South (S). The balance of this equilibrium is a key determinant of nucleic acid structure. For instance, an N-type pucker is characteristic of the A-form helix found in double-stranded RNA, while a B-form DNA helix predominantly features S-type puckers in its deoxyribose units. researchgate.net The use of methyl β-D-ribofuranoside as a model helps elucidate how factors like substituent effects and local environment tune this conformational equilibrium, thereby providing foundational knowledge on the mechanisms that govern nucleic acid structure and recognition. researchgate.netpsu.edu
| Conformational Family | Dominant Pucker Type | Associated Nucleic Acid Helix Type | Key Structural Feature |
|---|---|---|---|
| North (N) | C3'-endo | A-form (e.g., dsRNA) | Shorter, wider helix with a shallow, broad minor groove. |
| South (S) | C2'-endo | B-form (e.g., dsDNA) | Longer, narrower helix with a deep, narrow minor groove. |
Contributions to Glycobiology Research
In the expansive field of glycobiology, which investigates the structure, synthesis, and biological roles of sugars (glycans), methyl β-D-ribofuranoside is a valuable biochemical reagent. mdpi.com Its contributions are primarily as a structural probe and a synthetic precursor. It allows researchers to dissect the complex interactions involving carbohydrates, which are central to numerous biological processes. While not typically a direct participant in these events itself, its use in foundational research underpins our understanding of more complex glycans.
Carbohydrate Structure-Function Relationships
The relationship between a carbohydrate's three-dimensional structure and its biological function is a central theme in glycobiology. Methyl β-D-ribofuranoside, as a representative furanoside, is an excellent model for studying these relationships. nih.govnih.gov Its five-membered ring structure is a key component in many biologically vital compounds, from the nucleic acids RNA and DNA to various antibiotics and antiviral drugs. nih.govnih.gov
Detailed spectroscopic and computational analyses have provided a comprehensive picture of its structure and dynamics. nih.govnih.gov X-ray crystallography has revealed that methyl β-D-ribofuranoside can exist in distinct conformations even within a crystal lattice, differing mainly in the orientation of the ring's hydroxyl groups. nih.govnih.gov These subtle structural variations highlight the molecule's inherent flexibility, a property known as pseudorotation. This dynamic behavior is critical for the function of larger biomolecules, as it allows them to adopt specific shapes required for biological interactions. nih.govnih.gov By studying the vibrational spectra and conformational energy landscape of this simple molecule, scientists gain fundamental insights into the bonding interactions and non-covalent forces that govern the shape and, consequently, the function of complex glycans. nih.govnih.gov
| Parameter | Value | Significance |
|---|---|---|
| Molecular Formula | C₆H₁₂O₅ | Basic composition of the compound. nih.govnih.gov |
| Molecular Weight | 164.16 g/mol | Molar mass of the compound. nih.govnih.gov |
| Crystal System | Orthorhombic | Describes the symmetry and shape of the unit cell in the solid state. nih.govnih.gov |
| Space Group | P2₁2₁2₁ | |
| Key Torsion Angle Difference | τ(H, O3, C3, H) ≈ -17.5° vs. 179.7° | Demonstrates the significant conformational difference (orientation of the C3-OH group) between two structures found in the unit cell, highlighting the ring's flexibility. nih.gov |
Cell Signaling and Recognition Processes
Carbohydrates coating the surface of cells are critical mediators of cell-to-cell communication, signaling, and recognition, influencing processes from immune responses to pathogen infection. nih.gov While methyl β-D-ribofuranoside is too simple to mediate such complex events directly, it serves as an essential starting material in the chemical synthesis of complex glycan probes designed to investigate these processes. madridge.orgbeilstein-journals.org
The ability to chemically synthesize structurally defined oligosaccharides is paramount for deciphering the "glycocode." Researchers use methyl β-D-ribofuranoside and other simple monosaccharides as building blocks to construct complex glycans that are identical to those found on cell surfaces. beilstein-journals.org These synthetic glycans can be attached to spacers and immobilized on surfaces to create glycan microarrays. beilstein-journals.orgsemanticscholar.org Such arrays are powerful tools for identifying which specific glycan structures are recognized by whole cells, antibodies, or pathogens, thereby revealing the molecular basis of cellular recognition events. semanticscholar.org Furthermore, synthetic precursors derived from simple sugars can be used in metabolic engineering experiments to trace the incorporation of sugars into cellular pathways and observe their effects on cell signaling and behavior. nih.gov
Protein-Glycan Recognition Mechanisms
The specific recognition of carbohydrates by proteins, particularly lectins, is a fundamental mechanism underlying many biological events. Methyl β-D-ribofuranoside and other simple glycosides are invaluable tools for dissecting these interactions. They are often used in hapten inhibition assays to determine the binding specificity and affinity of carbohydrate-binding proteins (CBPs). umich.edu
In a hapten inhibition assay, a simple sugar (the hapten) is tested for its ability to compete with a larger polysaccharide for the binding site of a lectin. By comparing the inhibitory potency of various simple sugars, researchers can map the specific features of a carbohydrate that are essential for protein recognition. For example, studies with the lectin Concanavalin A have used various simple methyl glycosides to demonstrate the crucial role of the configuration of specific hydroxyl groups for binding. umich.edu Methyl β-D-ribofuranoside can be used as a negative or weak-binding control in such experiments to highlight the importance of specific stereochemistry (e.g., the manno- or gluco-configuration) for recognition by a particular lectin. umich.edu These fundamental studies provide a detailed picture of the protein-glycan interface, revealing the network of hydrogen bonds and van der Waals interactions that confer binding specificity. ox.ac.uk
| Lectin | Assay Principle | Role of Simple Glycosides | Information Gained |
|---|---|---|---|
| Concanavalin A | Inhibition of polysaccharide precipitation. umich.edu | Used as competitive inhibitors (haptens) to block the lectin's binding site. umich.edu | Determination of the monosaccharide specificity (e.g., preference for α-D-mannose and α-D-glucose structures) and the relative binding affinity of different sugars. umich.edu |
| General GBPs | Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). nih.gov | Serve as simple ligands or controls to measure baseline binding affinity and thermodynamics. | Quantification of binding constants (Kₐ, Kₔ) and thermodynamic parameters (ΔH, ΔS) that define the interaction. nih.gov |
Advanced Research Applications in Chemical Biology
Design and Synthesis of Nucleoside and Oligonucleotide Probes
The synthesis of custom nucleoside and oligonucleotide probes is a cornerstone of modern biochemical research, and Methyl β-D-ribofuranoside is a key reagent in this field. chemimpex.com It provides a reliable scaffold for constructing nucleoside analogs, which can then be incorporated into larger oligonucleotide chains. guidechem.com These synthetic probes are engineered with specific properties that allow researchers to interrogate the structure, function, and dynamics of nucleic acids within a cellular environment. The process often involves protecting the hydroxyl groups of Methyl β-D-ribofuranoside, followed by glycosylation with a desired nucleobase (or an analog thereof), and subsequent modifications to create the final probe molecule. researchgate.netmadridge.org
Nucleoside and oligonucleotide probes derived from precursors like Methyl β-D-ribofuranoside are indispensable for studying the fundamental processes of life. chemimpex.comguidechem.com By incorporating modified nucleosides into DNA or RNA strands, scientists can investigate genetic information storage, transfer, and expression. These synthetic analogs can act as reporters, providing signals upon binding to a target sequence, or as inhibitors, blocking specific protein-nucleic acid interactions. This allows for the detailed examination of cellular machinery involved in DNA replication, transcription, and translation. chemimpex.com For example, analogs are used to study the conformational dynamics of the ribose ring itself, which is crucial for the biological function of nucleic acids.
| Probe Type | Precursor/Synthon | Research Application |
| Conformationally Restricted Nucleosides | Methyl 3,5-di-O-arylmethyl-α-d-ribofuranosides | Studying RNA structure and function by locking the sugar pucker. researchgate.netacs.org |
| Isotopically Labeled Probes | 1-O-Acetyl 2,3,5-tri-O-benzoyl-beta-D-ribofuranoside- 13C-1 | Tracing metabolic pathways and enzymatic mechanisms involving nucleosides. medchemexpress.com |
| Degenerate Base Oligonucleotides | N6-methoxy-2′-deoxyadenosine | Used as primers or probes where the target sequence has some variability. capes.gov.br |
Fluorescent nucleoside analogues are powerful tools for monitoring molecular interactions in real-time. nih.gov These probes are designed by attaching a fluorophore to a nucleoside, often by replacing or modifying the natural nucleobase. mdpi.com The synthesis can utilize a derivative of Methyl β-D-ribofuranoside to build the core sugar structure, which is then coupled to a fluorescent heterocyclic system. medchemexpress.comcancer.gov A key advantage of these probes is that their fluorescence properties, such as intensity and emission wavelength, are often sensitive to their local environment. Changes in fluorescence can signal binding events, conformational changes in nucleic acids, or the activity of enzymes like polymerases and integrases. cancer.govnih.gov For instance, the fluorescent guanosine (B1672433) analog, 3-methyl-8-(2-deoxy-β-D-ribofuranosyl)isoxanthopterin (3-MI), has been incorporated into oligonucleotides to create a continuous assay for HIV-1 integrase activity. cancer.gov
Use in Studying Genetic Material and Cellular Processes
Exploration of Antiviral and Anticancer Mechanisms at a Molecular Level
The structural similarity of Methyl β-D-ribofuranoside to natural ribose makes it a valuable starting material for the synthesis of nucleoside analogs with therapeutic potential. chemimpex.comguidechem.com These synthetic compounds are designed to interfere with the life cycle of viruses or the proliferation of cancer cells. medchemexpress.com By introducing subtle modifications to the ribose sugar moiety, such as the addition of a methyl group at the 2'-position, chemists can create potent and selective inhibitors of viral or cellular enzymes. google.comresearchgate.net
A primary strategy in antiviral drug design is the creation of nucleoside analogs that mimic the natural building blocks of RNA or DNA. smolecule.com Viral polymerases, particularly the RNA-dependent RNA polymerases (RdRP) unique to many RNA viruses, can mistakenly incorporate these fraudulent substrates into the growing viral genome. researchgate.net This act can terminate chain elongation or introduce mutations, leading to a non-viable virus. psu.edu The 2'-C-methyl-substituted pyrimidine (B1678525) ribonucleosides, synthesized from ribose-derived precursors, have shown potent, broad-spectrum activity against various RNA viruses by acting as inhibitors of the viral RdRP. researchgate.net The triphosphate form of these analogs competes with natural nucleotides, effectively halting viral replication. researchgate.net
Nucleoside analogs are also a mainstay of cancer chemotherapy. medchemexpress.com These compounds disrupt the machinery of cell division in rapidly proliferating malignant cells. nih.gov The mechanisms are often multifaceted, but a common pathway involves the inhibition of DNA synthesis, which is essential for cell division. medchemexpress.com After being metabolized within the cell to their active triphosphate forms, these analogs can inhibit key enzymes like ribonucleotide reductase or DNA polymerases. researchgate.net This depletes the pool of available deoxynucleotides or directly halts DNA replication, leading to cell cycle arrest and apoptosis (programmed cell death). medchemexpress.comnih.gov For example, purine (B94841) nucleoside analogs are known to have broad antitumor activity through these mechanisms. medchemexpress.com
| Compound/Analog Class | Target Cell Line(s) | Mechanism of Action | Key Finding |
| 3'-C-methyladenosine (3'-Me-Ado) | K562 (leukemia), HT-29 (colon), MCF-7 (breast) | Inhibition of ribonucleotide reductase, depleting dNTP pools. researchgate.net | IC50 values ranged from 11 to 38 µM. researchgate.net |
| 5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranoside (AICAR) | Malignant Melanoma (SK-MEL-2, SK-MEL-28) | Activation of AMP-activated protein kinase (AMPK), inducing apoptosis and suppressing growth. nih.gov | Potently inhibits anchorage-independent growth, a hallmark of tumorigenesis. nih.gov |
| Purine Nucleoside Analogs | Indolent Lymphoid Malignancies | Inhibition of DNA synthesis and induction of apoptosis. medchemexpress.com | Broad antitumor activity. medchemexpress.com |
Modern drug design focuses on creating analogs that target specific biological pathways to increase efficacy and reduce side effects. chemimpex.com Starting with a scaffold like Methyl β-D-ribofuranoside, researchers can systematically modify the structure to optimize its interaction with a particular enzyme or protein. mdpi.com For instance, nucleoside analogs can be designed to activate or inhibit specific kinases, such as AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis and can suppress cancer cell proliferation. tandfonline.comfrontiersin.org Another approach involves creating "click chemistry" handles on the nucleoside, allowing for the easy attachment of various functional groups to screen for activity against different biological targets, such as viral proteins from influenza or coxsackievirus. mdpi.com This rational design approach accelerates the discovery of novel therapeutic agents for a range of diseases. muni.cz
Disruption of Malignant Cell Proliferative Machinery
Enhancement of Nucleoside Solubility and Stability
The chemical structure of nucleosides is often modified to improve their therapeutic potential. A key strategy in this area involves alterations to the ribose sugar moiety to enhance critical physicochemical properties such as solubility and stability. Methyl β-D-ribofuranoside serves as a fundamental building block in the synthesis of such modified nucleoside analogues. chemimpex.comnih.govopenaccesspub.orgmadridge.org Modifications, particularly at the 2' position of the ribose ring, have been shown to significantly increase resistance to enzymatic degradation and improve the stability of the resulting nucleoside or oligonucleotide.
Research has demonstrated that introducing a methyl group to the 2'-hydroxyl of the ribose (2'-O-methylation) substantially increases the stability of the glycosidic bond and confers resistance to nuclease-mediated hydrolysis. wikipedia.orgnih.gov This modification makes the phosphodiester bond adjacent to the modified sugar less susceptible to cleavage by enzymes like ribonucleases. nih.govnih.gov The presence of the 2'-O-methyl group favors a C3'-endo conformation of the sugar ring, which is characteristic of A-type RNA helices, thereby stabilizing duplexes formed with complementary RNA strands. nih.govnih.govoup.com This enhanced binding affinity and stability are crucial for applications like antisense oligonucleotides, where prolonged action and specific targeting are required. nih.gov
The improved stability of oligonucleotides containing 2'-O-methylated nucleosides has been quantified in various studies. For instance, these modified oligonucleotides exhibit significant resistance to degradation by serum nucleases. nih.gov Furthermore, the thermal stability of duplexes formed between these modified oligonucleotides and target RNA is notably increased.
| Property | Observation | Significance | Reference |
|---|---|---|---|
| Nuclease Resistance | 2'-O-Methyl modified oligonucleotides are significantly more resistant to serum nucleases compared to unmodified phosphorothioate (B77711) oligonucleotides (S-ODNs). | Enhanced biostability, leading to a longer half-life in biological systems. | nih.gov |
| Thermal Stability (Tm) | Duplexes of 2'-O-Methyl modified oligonucleotides with RNA (Me-S-ODN·RNA) show higher melting temperatures than both normal DNA·RNA and S-ODN·RNA duplexes. | Increased binding affinity and stability of the drug-target complex. | nih.gov |
| Thermal Stability (Tm) | Incorporation of a 2'-O-Methyl nucleotide can increase the Tm of a duplex with RNA by approximately 1.3°C per modification. | Allows for precise tuning of binding affinity for specific applications. | genelink.com |
In addition to stability, modifications originating from precursors like Methyl β-D-ribofuranoside can influence the solubility of nucleoside analogues. chemimpex.com An example is Clofarabine, a second-generation purine nucleoside analog used in cancer therapy, which can be synthesized from Methyl β-D-ribofuranoside. openaccesspub.org Its solubility has been characterized in various solvents, which is a critical parameter for its formulation and delivery.
| Solvent | Solubility | Reference |
|---|---|---|
| DMSO | ~20 mg/mL | windows.netcaymanchem.com |
| Dimethyl formamide | ~20 mg/mL | windows.netcaymanchem.com |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | windows.netcaymanchem.com |
| Water | Insoluble | selleckchem.com |
| Ethanol | Insoluble | selleckchem.com |
The modification of the ribose moiety is a proven strategy to overcome the inherent limitations of natural nucleosides, such as poor stability and low solubility. By using versatile starting materials like Methyl β-D-ribofuranoside, researchers can synthesize novel nucleoside analogues with tailored properties, paving the way for more effective therapeutic agents in chemical biology. chemimpex.com
Analytical and Chromatographic Methodologies
Optimization of Carbohydrate and Glycoconjugate Separation
The separation of highly polar and structurally similar carbohydrates presents a significant analytical challenge. Optimization of chromatographic methods is crucial for achieving the necessary resolution and sensitivity. This involves careful selection of stationary phases, mobile phases, and often, chemical derivatization to enhance the analyte's properties for separation and detection.
Gas chromatography is a powerful technique for the analysis of volatile compounds. However, carbohydrates like Methyl β-D-Ribofuranoside are non-volatile due to their high polarity and numerous hydroxyl groups. ajrsp.com To make them suitable for GC analysis, they must first be chemically modified in a process called derivatization. ajrsp.com This process replaces the active hydrogen atoms on the hydroxyl groups, which increases the molecule's volatility and thermal stability. ajrsp.compreprints.org
Common derivatization methods for carbohydrates include:
Silylation: This involves reacting the carbohydrate with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form trimethylsilyl (B98337) (TMS) ethers. preprints.orgnih.gov
Methylation: This method converts hydroxyl groups to methyl ethers. nih.gov
Acylation: This is another frequently used method to create volatile ester derivatives. ajrsp.com
Once derivatized, the carbohydrate can be analyzed by GC, often coupled with a mass spectrometer (GC-MS). This combination allows for both separation and structural identification of the compound. nih.govmdpi.com Experimental GC-MS data for Methyl β-D-Ribofuranoside is available in public databases, confirming its analysis by this method. nih.gov The selection of the derivatization agent and reaction conditions is critical for achieving a single, stable peak for each sugar, which simplifies the resulting chromatogram. ajrsp.commdpi.com
| Parameter | Condition | Source |
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | mdpi.com |
| Derivatization | Trimethylsilyl-dithioacetal (TMSD) derivatization | mdpi.com |
| Column | DB-5 silica (B1680970) capillary column (60 m × 0.25 mm × 0.25 μm) | mdpi.com |
| Temperature Program | 80°C, ramp to 190°C at 2.5°C/min, ramp to 252°C at 2°C/min, ramp to 310°C at 25°C/min, hold for 15 min | mdpi.com |
| Ionization Mode | Electron Impact (EI) at 70 eV | mdpi.com |
| Ion Source Temp. | 230 °C | mdpi.com |
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of non-volatile compounds like Methyl β-D-Ribofuranoside. It is frequently used to assess the purity of the compound, with standards often specified as ≥98% pure by HPLC. chemimpex.comsigmaaldrich.com
Optimizing the separation of carbohydrates by HPLC involves the careful selection of both the stationary phase (the column) and the mobile phase (the solvent). scielo.br
Columns: Amide-based columns are specifically designed for sugar separation. clemson.edu Reversed-phase C18 columns can also be used, particularly after the carbohydrates have been derivatized. clemson.edu
Mobile Phase: A common mobile phase for carbohydrate analysis consists of a mixture of acetonitrile (B52724) and water. scielo.br The precise ratio of these solvents is optimized to achieve the best separation of the target compounds. Adding a third solvent, such as ethyl acetate, can further improve the resolution of complex carbohydrate mixtures. scielo.br
Detection: Since many carbohydrates lack a UV chromophore, they are often detected using a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD). scielo.brclemson.edu Alternatively, derivatization with a UV-absorbing tag like 1-phenyl-3-methyl-5-pyrazolone (PMP) allows for sensitive detection with a UV or Diode Array Detector (DAD). clemson.edu
| Parameter | Description | Source |
| Technique | High-Performance Liquid Chromatography (HPLC) | scielo.br |
| Application | Separation of carbohydrates | scielo.br |
| Column | Amide or C18 (with derivatization) | clemson.edu |
| Mobile Phase | Optimized ternary mixture (e.g., Acetonitrile, Water, Ethyl Acetate) | scielo.br |
| Detector | Refractive Index Detector (RID), Evaporative Light Scattering Detector (ELSD), or UV/DAD (with derivatization) | scielo.brclemson.edu |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used in synthetic chemistry to monitor the progress of a reaction. sigmaaldrich.comwisc.edurjpbcs.com It allows a chemist to quickly separate and visualize the components of a reaction mixture, providing crucial information about the consumption of starting materials and the formation of products. wisc.edu
In syntheses involving Methyl β-D-Ribofuranoside or its derivatives, TLC is an invaluable tool. wgtn.ac.nz A small aliquot of the reaction mixture is spotted onto a TLC plate, which consists of a thin layer of an adsorbent like silica gel on a solid support. wisc.edu The plate is then placed in a developing chamber with a suitable solvent system (mobile phase). As the solvent moves up the plate by capillary action, it carries the compounds with it at different rates depending on their polarity and interaction with the stationary phase, resulting in separation. wisc.edu By comparing the spots of the reaction mixture to those of the starting materials, the progress of the reaction can be easily tracked. wgtn.ac.nzucc.ie
High-Performance Liquid Chromatography (HPLC) Applications
Methodological Advancements in Glycomics Research
Glycomics is the comprehensive study of the entire set of sugars (the glycome) in an organism, cell, or tissue. d-nb.info Methyl β-D-Ribofuranoside serves as a crucial building block and research tool in glycobiology, the field that underpins glycomics. chemimpex.comtcichemicals.com The complexity and diversity of glycan structures have driven significant methodological advancements to enable their detailed analysis. nih.gov
Recent progress in glycomics has focused on:
High-Throughput Analysis: Automation and miniaturization, such as using 96-well plates for sample preparation, have dramatically increased the speed of glycan analysis. d-nb.info
Enhanced Mass Spectrometry (MS): Advances in MS technologies, particularly MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight), have become central to profiling complex glycan mixtures. d-nb.infod-nb.info
Improved Separation Techniques: Ultra-High Performance Liquid Chromatography (U-HPLC) and capillary electrophoresis (CE) provide faster and higher-resolution separation of glycan samples compared to traditional HPLC. d-nb.infoneb.com
Novel Labeling Strategies: New fluorescent dyes and isotopic/isobaric tags have been developed to improve the sensitivity and quantification of glycans in MS and HPLC analysis. nih.govnih.govneb.com These labels can also stabilize sensitive structures, such as sialic acids, during analysis. d-nb.info
Bioinformatics Resources: The development of databases that correlate glycan structures with their chromatographic and mass spectrometric data has been essential for interpreting the large datasets generated in glycomics research. neb.com
These advancements allow researchers to more effectively study changes in glycosylation associated with various physiological and pathological states, such as cancer and inflammatory diseases. d-nb.info
Development of Diagnostic Assays (Biomolecule Interaction Studies)
Methyl β-D-Ribofuranoside is utilized in the development of diagnostic assays, a role that stems from its ability to participate in specific interactions with other biomolecules. chemimpex.com The study of these interactions is fundamental to discovering and validating biomarkers for disease diagnosis and prognosis. il-biosystems.comnih.gov
Alterations in the body's glycosylation patterns are often associated with disease development. d-nb.infod-nb.info Therefore, detecting specific glycans or the proteins they bind to (lectins) can serve as a diagnostic indicator. Assays are developed to measure these interactions with high sensitivity and specificity.
Key technologies for studying these biomolecular interactions in a diagnostic context include:
Label-Free Detection Systems: Techniques like Biolayer Interferometry (BLI) and Surface Plasmon Resonance (SPR) allow for the real-time analysis of binding between a molecule immobilized on a sensor surface and its binding partner in solution. il-biosystems.comnih.gov This provides valuable data on the kinetics and affinity of the interaction without the need for fluorescent or radioactive labels. il-biosystems.com
Immunoassays: These assays use the highly specific binding of antibodies to their target antigens. In a glycomics context, this could involve using an antibody to detect a specific glycoprotein (B1211001) or developing antibodies that recognize a particular glycan structure. Digital immunoassays can offer ultra-sensitive detection, capable of counting single molecules. nih.gov
By leveraging the specific binding properties of carbohydrates like Methyl β-D-Ribofuranoside, researchers can design and develop novel diagnostic tools for a range of diseases. chemimpex.com
Emerging Avenues and Future Research Perspectives
Novel Approaches for Glycosylation Reactions
The formation of the glycosidic bond is a cornerstone of carbohydrate chemistry, and the development of stereoselective and efficient glycosylation methods is a perpetual goal. Research involving Methyl β-D-ribofuranoside and related furanosides is contributing to this endeavor through the exploration of new catalysts and reaction conditions.
Recent advances have highlighted the potential of transition metal-catalyzed glycosylations to overcome the limitations of traditional methods, which often require harsh conditions and stoichiometric activators like strong Lewis acids (e.g., BF₃·OEt₂, TMSOTf). nih.gov Gold (Au) and Nickel (Ni) catalysts, in particular, have shown promise. For instance, Au(I) has been used to activate glycosyl ortho-alkynylbenzoates, and Au(III) has been applied to the activation of propargyl furanosides, providing novel routes for forming glycosidic linkages. nih.gov Nickel-catalyzed methods are also being developed for their utility in oligosaccharide synthesis, demonstrating high efficiency and selectivity. nih.gov
Beyond transition metals, other catalytic systems are being investigated. Triphenylphosphine oxide has been identified as an effective promoter in the diastereoselective synthesis of α-ribofuranosides. sigmaaldrich.com Furthermore, innovative energy sources are being employed to drive these reactions. Ultrasound irradiation has proven to be an excellent alternative energy source for the synthesis of Methyl 2,3-O-isopropylidene-β-D-ribofuranoside, leading to shorter reaction times and high yields without extensive purification. tandfonline.com In the realm of sulfonamide glycosides, boron trifluoride etherate has been used as a catalyst for the sulfonamidoglycosylation of methyl ribofuranosides, although researchers are actively seeking more environmentally benign alternatives like ion-exchange resins. conicet.gov.ar
| Catalyst/Promoter System | Reaction Type | Advantage/Application |
| Gold (Au) Catalysts | Glycosylation | Activation of propargyl furanosides and ortho-alkynylbenzoates. nih.gov |
| Nickel (Ni) Catalysts | Glycosylation | High efficiency and selectivity in oligosaccharide synthesis. nih.gov |
| Triphenylphosphine oxide | Ribofuranosylation | Promotes diastereoselective synthesis of α-ribofuranosides. sigmaaldrich.com |
| Boron trifluoride etherate | Sulfonamidoglycosylation | Catalyzes the reaction for methyl ribofuranoside substrates. conicet.gov.ar |
| Ultrasound Irradiation | Acetonide Formation | Accelerates reaction times and increases yield for preparing key intermediates. tandfonline.com |
Exploration of New Nucleoside and Ribose Analogues
Methyl β-D-ribofuranoside and its derivatives are crucial starting materials for the synthesis of novel nucleoside and ribose analogues with potential therapeutic applications. chemimpex.com Researchers are actively modifying the furanose ring and attaching various moieties to create compounds with enhanced biological activity or to serve as probes for biological processes.
One significant area of research is the synthesis of 4'-C-branched nucleosides. A series of 4'-C-methylribonucleosides have been prepared via glycosylation of 7-deazapurine bases with a protected 4-C-methyl-β-D-ribofuranose derivative. researchgate.net These modifications aim to create compounds with improved cytostatic properties. researchgate.net
The introduction of sulfur is another key strategy. Thio-substituted nucleoside analogues, featuring a configurationally modified furanose unit, have been synthesized using photoinduced thiol-ene coupling. researchgate.net This method allows for the stereoselective creation of L-lyxo, D-xylo, and D-arabino configured nucleosides. researchgate.net Other work has focused on creating deoxy analogues, such as 9-(3-deoxy-β-D-ribofuranosyl)adenine (cordycepin), a compound of significant biological interest. researchgate.net
Furthermore, the versatility of ribofuranoside intermediates is demonstrated in the synthesis of diverse molecular structures. Methyl 2,3-O-isopropylidene-β-D-ribofuranoside, a readily prepared derivative, serves as a starting point for creating a wide range of compounds, including:
1,2,3-Triazole Glycoconjugates : Prepared using click chemistry, these compounds tether the ribofuranoside to various heterocyclic systems. tandfonline.com
Arsenic-containing Ribosides : This protected ribofuranoside is an important intermediate for synthesizing these unique organometallic compounds. medchemexpress.com
Quaternary Ammonium (B1175870) Salts : The 5-O-sulfonate derivatives of Methyl 2,3-O-isopropylidene-β-D-ribofuranoside react with various amines to form water-soluble ammonium salts, which are under investigation for their properties. mdpi.commostwiedzy.pl
| Analogue Class | Synthetic Precursor/Method | Key Structural Feature |
| 4'-C-Methylribonucleosides | 1,2-di-O-acetyl-3,5-di-O-benzyl-4-C-methyl-β-D-ribofuranose | Methyl group at the 4'-position of the ribose ring. researchgate.net |
| Thio-substituted Nucleosides | Photoinduced thiol-ene coupling on exomethylene nucleosides | Sulfur-containing substituents at various positions of a modified furanose ring. researchgate.net |
| 3'-Deoxyadenosine (Cordycepin) | 1,2-O-isopropylidene-3-deoxy-D-ribose | Absence of the 3'-hydroxyl group on the ribose moiety. researchgate.net |
| 1,2,3-Triazole Glycoconjugates | Methyl 2,3-O-isopropylidene-β-D-ribofuranoside | Ribose unit linked to a 1,2,3-triazole ring. tandfonline.com |
| Quaternary Ammonium Salts | Methyl 2,3-O-isopropylidene-5-O-sulfonyl-β-D-ribofuranoside | A quaternary ammonium group attached at the C5 position. mdpi.com |
Deeper Understanding of Molecular Recognition and Binding
Furanosides are integral to many biological recognition processes, and Methyl β-D-ribofuranoside serves as a simple yet powerful model for studying these interactions. nih.gov Research in this area combines experimental techniques like NMR spectroscopy and X-ray crystallography with computational methods to elucidate the structural and dynamic factors governing molecular binding.
Conformational analysis is key to understanding binding. The furanose ring is not static but exists in a dynamic equilibrium of puckered conformations, typically described as North (N-type) and South (S-type). nih.gov Rotational spectroscopy on isolated Methyl β-D-ribofuranoside in the gas phase revealed that it preferentially adopts a near twisted (³T₂) ring conformation, which belongs to the North quadrant of the pseudorotational wheel. rsc.org However, computational studies predict two stable domains, one in the North and one in the South quadrant, with the specific conformation influenced by the orientation of hydroxyl and hydroxymethylene groups. rsc.org This inherent flexibility is crucial for its biological function.
Studies on more complex systems highlight the role of this conformational dynamism in molecular recognition. For example, in the binding of the analogue 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside (AICAR) to the Hsp90 protein, a dynamic equilibrium between N-type and S-type puckered forms of the ribofuranoside moiety is functional to the binding process. nih.gov While the S-type conformation is preferred for AICAR in solution, the N-type appears to be predominantly populated when complexed with the protein. nih.gov
NMR spectroscopy and DFT calculations are powerful tools for probing these conformational preferences in solution. rsc.org Factors such as the presence of a fused 2,3-O-isopropylidene ring can significantly alter the conformational preferences of the ribofuranoside. rsc.org The development of more accurate force fields for molecular dynamics simulations, validated against quantum mechanics calculations, is also enhancing the ability to model the behavior of furanosides and their interactions. scispace.com
Unveiling Intricate Vibrational Dynamics
Vibrational spectroscopy offers a powerful lens through which to view the structure, bonding, and dynamics of molecules. nih.gov Until recently, a comprehensive understanding of the vibrational dynamics of Methyl β-D-ribofuranoside was limited. nih.gov A recent multifaceted study has provided an in-depth analysis by combining three distinct spectroscopic techniques—inelastic neutron scattering (INS), Raman, and infrared (IR) spectroscopy—with density functional theory (DFT) calculations. nih.govacs.org
This combined approach allows for the observation of all vibrational modes, as INS is not constrained by the optical selection rules that govern IR and Raman spectroscopy. acs.org The study provided an unambiguous assignment of the key vibrational features of Methyl β-D-ribofuranoside in its crystalline solid state, where the unit cell contains two distinct molecular structures. acs.orgacs.org
The vibrational spectrum was analyzed in three main regions:
Low-Energy Region (<400 cm⁻¹) : This region is dominated by lattice vibrations and the rotation of functional groups. nih.govacs.org
Mid-Energy Region (400–1600 cm⁻¹) : Key features in this region include the out-of-plane bending motions of the furanose ring (400–900 cm⁻¹) and the C–H bending in the methyl and methylene (B1212753) groups (1400–1600 cm⁻¹). nih.govacs.org
High-Energy Region (>2800 cm⁻¹) : This region contains the C–H and O–H stretching modes and provides clear evidence of hydrogen bonding interactions within the crystal structure. nih.govacs.org
| Spectral Region | Wavenumber (cm⁻¹) | Dominant Vibrational Modes |
| Low-Energy | < 400 | Lattice vibrations, functional group rotation. nih.govacs.org |
| Mid-Energy | 400 - 900 | Out-of-plane bending of the furanose ring. nih.govacs.org |
| Mid-Energy | 1400 - 1600 | C–H bending (methyl and methylene groups). nih.govacs.org |
| High-Energy | > 2800 | C–H and O–H stretching modes. nih.govacs.org |
This detailed vibrational analysis not only provides a fundamental spectroscopic signature for Methyl β-D-ribofuranoside but also serves as a benchmark for studying more complex furanoside-containing systems, such as nucleosides and nucleic acids. nih.gov
Q & A
Q. How can NMR spectroscopy be utilized to determine the conformational dynamics of methyl β-D-ribofuranoside in solution?
NMR techniques, such as 1D and 2D TOCSY, enable the measurement of 13C−1H and 13C−13C spin-coupling constants (e.g., 2JCH, 3JCH), which correlate with molecular conformation. For instance, relative cross-peak displacements in 2D TOCSY data help assign coupling signs, while pseudorotational analysis of 3JHH values (via PSEUROT) and ab initio molecular orbital calculations provide conformational models. This approach distinguishes envelope and planar conformers of the furanose ring .
Q. What synthetic strategies are recommended for preparing methyl β-D-ribofuranoside derivatives with site-specific modifications?
Efficient synthesis involves protecting group strategies, such as benzylation or tosylation, to selectively modify hydroxyl groups. For example, methyl 3,5-di-O-benzyl-α-D-ribofuranoside can be synthesized from methyl D-ribofuranoside in 72–82% yield, enabling downstream functionalization (e.g., 2'-C-branched nucleosides). Critical steps include regioselective benzylation and controlled deprotection to preserve stereochemistry .
Q. How can vibrational spectroscopy (Raman, IR, INS) complement computational methods to assign vibrational modes in methyl β-D-ribofuranoside?
Inelastic neutron scattering (INS) bypasses selection rules, enabling observation of all vibrational modes. Combined with DFT calculations (gas-phase Gaussian or solid-state CASTEP/CRYSTAL), these methods resolve lattice vibrations (<400 cm⁻¹), furanose ring bending (400–900 cm⁻¹), and H-bonding interactions (>2800 cm⁻¹). This integrated approach identifies distinct solid-state structures based on O–H bond orientations .
Advanced Research Questions
Q. What methodologies resolve discrepancies between experimental J-coupling values and theoretical conformational predictions for methyl β-D-ribofuranoside?
Discrepancies arise from approximations in ab initio models (e.g., neglecting solvent effects). To address this, hybrid methods combining experimental 13C−1H couplings with enhanced computational sampling (e.g., molecular dynamics or QM/MM simulations) improve accuracy. Cross-validation using pseudorotational analysis and energy-minimized conformers refines predictive models .
Q. How can researchers optimize synthetic pathways to minimize side reactions during 2'-C-alkoxymethyl modifications of methyl β-D-ribofuranoside derivatives?
Side reactions (e.g., over-alkylation) are mitigated by steric control via bulky protecting groups (e.g., 2-ClC₆H₄ or 3-ClC₆H₄). Stepwise benzylation and low-temperature conditions enhance regioselectivity. Monitoring via 1H/13C NMR ensures intermediate purity, while orthogonal protection (e.g., tosyl groups) directs reactivity at specific hydroxyls .
Q. What computational protocols are most robust for modeling methyl β-D-ribofuranoside’s solid-state H-bonding interactions?
Solid-state DFT (CASTEP) with periodic boundary conditions accurately reproduces H-bonding networks observed in INS spectra. Pair distribution function (PDF) analysis of neutron scattering data further validates intermolecular interactions, such as O–H···O bonds between adjacent molecules in the unit cell .
Q. How do isotopic labeling (e.g., 13C-enrichment) and advanced NMR experiments improve structural resolution in methyl β-D-ribofuranoside studies?
Site-specific 13C labeling isolates coupling constants at individual carbons, reducing spectral overlap. 2D heteronuclear experiments (e.g., HSQC, HMBC) map connectivity, while TOCSY-derived sign determinations clarify conformational dependencies. This is critical for resolving ambiguities in furanose ring puckering .
Methodological Best Practices
Q. What criteria ensure reproducibility in synthesizing and characterizing methyl β-D-ribofuranoside derivatives?
- Synthesis : Document reaction conditions (temperature, solvent purity, catalyst loading) and intermediates’ NMR data.
- Characterization : Report full 1H/13C NMR assignments (δ, J values) and purity metrics (HPLC, HRMS).
- Computational Reproducibility : Provide input files (e.g., Gaussian .gjf or CASTEP .param) for DFT workflows .
Q. How should researchers structure publications to align with journal guidelines (e.g., Beilstein Journal of Organic Chemistry) when reporting methyl β-D-ribofuranoside studies?
- Experimental Section : Detail synthesis protocols, spectroscopic parameters, and computational methods.
- Supporting Information : Include raw NMR spectra, crystallographic data, and DFT coordinates.
- Ethical Compliance : Avoid redundant data presentation; cite prior work for known compounds .
Data Interpretation Challenges
Q. How can contradictory vibrational assignments between experimental and computational data be reconciled?
Discrepancies often stem from anharmonic effects or lattice dynamics unaccounted for in gas-phase DFT. Use solid-state simulations (e.g., CRYSTAL) and temperature-dependent INS measurements to capture phonon contributions. Normal mode analysis with scaling factors (e.g., 0.96–0.98 for B3LYP) improves agreement .
Q. What strategies validate the stereochemical integrity of methyl β-D-ribofuranoside derivatives post-synthesis?
Combine NOESY/ROESY NMR to probe spatial proximity of substituents and circular dichroism (CD) for chiral centers. X-ray crystallography remains the gold standard for absolute configuration confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
